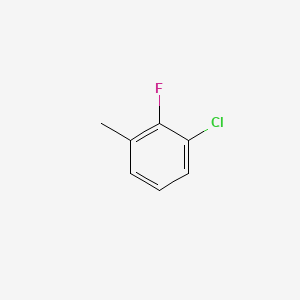

3-Chloro-2-fluorotoluene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-chloro-2-fluoro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPJOUKIBAEPMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10234177 | |

| Record name | 2-Chloro-3-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85089-31-2 | |

| Record name | 1-Chloro-2-fluoro-3-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85089-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-fluorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085089312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-3-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-3-FLUOROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C7VU7HAW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 3 Chloro 2 Fluorotoluene

Precursor Compounds and Starting Materials in 3-Chloro-2-fluorotoluene Synthesis

The successful synthesis of this compound is critically dependent on the selection of appropriate starting materials. These precursors are typically substituted toluenes that provide a scaffold for the regioselective introduction of the halogen atoms.

The synthesis of halogenated toluenes often begins with the direct halogenation of toluene (B28343) or its derivatives. ontosight.ai However, direct halogenation of toluene itself typically yields a mixture of ortho and para isomers, making it unsuitable for the specific synthesis of the 3-chloro-2-fluoro isomer without further functionalization and separation.

More practical approaches utilize commercially available, pre-functionalized toluene derivatives as starting points. Compounds such as 2-fluorotoluene (B1218778) or 2-chlorotoluene (B165313) are common precursors. google.com For instance, starting with 2-fluorotoluene allows for subsequent reactions, like nitration, where the existing fluoro and methyl groups direct the incoming nitro group, leading to intermediates on the pathway to the final product. Another key precursor that can be used is 2-chloro-6-fluorotoluene (B1346809), which already contains the required halogens in the correct positions relative to each other, simplifying the subsequent synthetic steps. wikipedia.org

Achieving the specific 3-chloro-2-fluoro substitution pattern necessitates highly selective halogenation methods. Direct fluorination or chlorination of an unsubstituted or monosubstituted toluene ring rarely provides the required regioselectivity. Therefore, indirect methods, primarily involving the transformation of an amino group, are widely employed.

Diazotization-Based Reactions: The most established strategies for the selective introduction of fluorine or chlorine onto an aromatic ring are the Schiemann and Sandmeyer reactions, respectively. These methods start with a substituted aminotoluene, which is converted into a diazonium salt.

Schiemann Reaction (for Fluorination): An aminotoluene is treated with nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) in the presence of fluoroboric acid (HBF₄) or its salts to form a diazonium tetrafluoroborate (B81430) salt. Gentle thermal decomposition of this salt then yields the corresponding fluoroaromatic compound. google.com

Sandmeyer Reaction (for Chlorination): The diazonium salt, prepared from an aminotoluene and nitrous acid, is treated with a copper(I) chloride (CuCl) catalyst to replace the diazonium group with a chlorine atom.

A patent for the synthesis of 4-chloro-2-fluorotoluene (B1583580) describes a multi-stage process involving diazotization of 5-chloro-2-methylaniline (B43014) followed by thermolysis to introduce the fluorine atom, showcasing a practical application of this strategy. google.com Another patent details the preparation of 2-chloro-4-fluorotoluene (B151448) from 3-chloro-4-methylaniline (B146341) via diazotization followed by thermal decomposition in anhydrous hydrogen fluoride (B91410). chemicalbook.com These established industrial processes highlight the robustness of using amino precursors for selective halogen introduction.

Halogen Exchange: In some contexts, a halogen exchange reaction can be used for fluorination, where a chlorine atom is replaced by a fluorine atom using a fluoride salt. This method is particularly effective for activated aromatic systems. researchgate.net

Established Synthetic Routes for this compound

The synthesis of this compound is typically achieved through carefully designed multi-step sequences that control the position of each substituent introduced onto the aromatic ring.

A common and logical synthetic pathway for this compound starts from a readily available monosubstituted toluene, followed by a sequence of nitration, reduction, and diazotization/substitution. A representative synthesis is detailed in the table below, starting from 2-chlorotoluene.

| Step | Reaction | Starting Material | Reagents | Key Conditions | Product |

| 1 | Nitration | 2-Chlorotoluene | HNO₃, H₂SO₄ | Low temperature (e.g., 0-10°C) to control regioselectivity | Mixture of isomers, including 2-Chloro-6-nitrotoluene (B1664060) |

| 2 | Reduction | 2-Chloro-6-nitrotoluene | Fe/HCl or Catalytic Hydrogenation (e.g., H₂, Pd/C) | Acidic or neutral conditions | 2-Chloro-6-aminotoluene (3-Chloro-2-methylaniline) |

| 3 | Diazotization/Fluorination (Schiemann Reaction) | 2-Chloro-6-aminotoluene | 1. NaNO₂, HBF₄ 2. Heat | 1. Low temperature (0-5°C) 2. Controlled thermal decomposition | This compound |

An analogous multi-step synthesis is described for 3-chloro-2-fluoroanisole, which involves the nitration of a dichlorofluorobenzene, followed by methoxylation, reduction of the nitro group, and finally deamination via a diazonium salt intermediate. chemicalbook.com This process underscores the modularity of these reaction sequences. Patents for related isomers provide specific conditions for diazotization and thermolysis steps, which are critical for achieving high yields. google.comgoogle.com For example, a method for making 2-chloro-4-fluorotoluene specifies adding 3-chloro-4-methylaniline to anhydrous hydrogen fluoride, followed by the addition of sodium nitrite at low temperatures, and subsequent programmed heating to induce decomposition. chemicalbook.com

Regioselectivity is the cornerstone of synthesizing a specific isomer like this compound. The outcome of each reaction step is governed by the electronic and steric effects of the substituents already present on the aromatic ring.

Nitration: In the nitration of 2-chlorotoluene, the methyl group is an activating ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director. The combined effect leads to nitration at positions ortho and para to the methyl group, but steric hindrance from the adjacent chlorine atom favors substitution at the C6 position (para to chlorine, ortho to methyl), yielding 2-chloro-6-nitrotoluene as a major product.

Directing Group Manipulation: The synthetic strategy relies on converting a strongly directing nitro group into an amino group. The amino group can then be transformed into a diazonium group, which is an excellent leaving group, allowing its replacement with a halogen (F or Cl) via Sandmeyer or Schiemann reactions. This sequence allows for the installation of a halogen at a position that may not be accessible through direct electrophilic halogenation.

The importance of regioselectivity is highlighted in various advanced synthetic contexts. For example, the regioselective addition to benzynes is dictated by the electronic nature of the substituents. sorbonne-universite.fr Similarly, the selective functionalization of different C-H bonds in heteroarenes can be achieved by choosing appropriate catalysts and conditions, a principle that also applies to substituted benzenes. researchgate.net The ability to control where a functional group is introduced is paramount in avoiding the formation of undesired isomers and simplifying purification.

Novel Synthetic Approaches and Methodological Advancements for this compound

While traditional methods like the Schiemann reaction are reliable, modern organic synthesis seeks more efficient, milder, and versatile techniques.

Catalytic C-H Functionalization: A frontier in synthetic chemistry is the direct functionalization of C-H bonds. Iridium-catalyzed C-H borylation, for example, allows for the conversion of a C-H bond on a heteroarene to a C-B bond, which can then be further functionalized. researchgate.net While challenging on a simple substituted toluene, the development of such methods could one day provide a more direct route to this compound by selectively activating and halogenating specific C-H bonds, bypassing the need for nitration-reduction-diazotization sequences.

Advanced Fluorination Reagents: Research into fluorination has produced a variety of modern reagents that offer alternatives to the often harsh conditions of the Schiemann reaction. umich.edu These include nucleophilic fluorinating agents that can be used in halogen exchange (Halex) reactions under milder conditions, sometimes promoted by phase-transfer catalysts or specific solvent systems. researchgate.net

Palladium-Catalyzed Cross-Coupling: While typically used to form carbon-carbon or carbon-heteroatom bonds rather than C-F or C-Cl bonds, palladium-catalyzed reactions are central to modern synthesis. Halogenated toluenes, such as 4-chloro-2-fluorotoluene, are valuable precursors in palladium-catalyzed cross-coupling reactions for creating more complex molecules like kinase inhibitors. atomfair.com This highlights the role of compounds like this compound as building blocks, and advancements in coupling technologies could potentially be reversed or adapted to create such building blocks more efficiently.

Development of Efficient and Environmentally Benign Synthetic Protocols for this compound

The synthesis of halogenated toluenes, including this compound, often relies on classical methods such as the Sandmeyer or Schiemann reactions, which involve the diazotization of an appropriate aminotoluene precursor. A common pathway for analogous compounds starts with the diazotization of a chloro-methylaniline in the presence of a fluoride source, followed by thermal decomposition (pyrolysis) of the resulting diazonium salt. google.comgoogle.com

Recent advancements have focused on improving the efficiency and safety of these protocols. For instance, methodologies have been developed that emphasize controlled reaction conditions to enhance yield and purity. One such approach involves the slow, dropwise addition of the aminotoluene precursor to anhydrous hydrogen fluoride at low temperatures (0-5 °C), followed by the portion-wise addition of a diazotizing agent like sodium nitrite. google.com A subsequent, carefully programmed heating ramp for the pyrolysis stage can minimize the formation of impurities. google.comchemicalbook.com

In the pursuit of "greener" chemical processes, electrochemical methods are being explored as an environmentally friendly alternative for the functionalization of fluorotoluene derivatives. mdpi.com These methods can operate under mild conditions and utilize electricity to drive reactions, potentially reducing the need for harsh reagents. mdpi.com For example, the electrochemical incorporation of CO2 into trifluoromethyl aromatic derivatives has been demonstrated, showcasing a greener pathway for creating valuable compounds. mdpi.com While not a direct synthesis of this compound, this approach highlights the potential for developing more benign synthetic routes for its derivatives and precursors.

Table 1: Comparison of Synthetic Protocol Parameters for Halogenated Toluenes

| Parameter | Traditional Diazotization | Improved Protocol google.com |

| Reagents | Chloro-methylaniline, HCl, NaNO₂, HBF₄ | 2-Chloro-4-aminotoluene, Anhydrous HF, NaNO₂ |

| Key Steps | Salification, Diazotization, Filtration, Pyrolysis | Dissolution in HF, Diazotization, Two-Stage Pyrolysis |

| Temperature Control | Low-temperature drying required | Precise control (0-10°C for diazotization, programmed heating for pyrolysis) |

| Efficiency | Prone to side reactions | More controllable, reduces impurities, higher purity crude product |

Catalytic Approaches in the Synthesis of this compound and its Precursors

Catalysis plays a pivotal role in the synthesis of this compound and its precursors, offering pathways to greater efficiency and selectivity. The functionalization of simpler, readily available fluoroarenes through catalytic C-H activation is a significant area of research.

Palladium-catalyzed C-H bond arylation has been successfully applied to precursors like 1-chloro-2-fluorobenzene. rsc.org Using a diphosphine-palladium catalyst, this method achieves regioselective arylation at the C3 position (ortho to the fluorine atom), yielding fluorinated biphenyls which can be important intermediates. rsc.org

Furthermore, first-row transition metals have emerged as effective catalysts. Cobalt-based precatalysts have demonstrated high selectivity in the C(sp²)–H borylation of fluorinated arenes. nih.gov This reaction introduces a boronate ester group (BPin) onto the aromatic ring, which can then be used in subsequent cross-coupling reactions to introduce a variety of substituents. For 3-substituted fluoroarenes, cobalt catalysis has shown different selectivity compared to more traditional iridium catalysts. nih.gov

Iridium-catalyzed C-H borylation is another widely used method. princeton.edu While often controlled by sterics, the use of specific ligands can direct the borylation to positions ortho to a fluorine atom. For example, in the iridium-catalyzed borylation of 3-fluorotoluene, monodentate pyridine (B92270) ligands like 2-methoxypyridine (B126380) have been used to enhance ortho-to-fluorine selectivity. nih.govprinceton.edu

Table 2: Catalytic Systems for the Functionalization of Fluoroarene Precursors

| Catalyst System | Substrate Example | Reaction Type | Key Finding | Reference |

| Palladium/Diphosphine | 1-Chloro-2-fluorobenzene | C-H Arylation | Regioselective arylation at the position ortho to the fluorine atom. | rsc.org |

| Cobalt Precatalyst | 3-Fluorotoluene | C-H Borylation | Offers different site selectivity compared to iridium catalysts. | nih.gov |

| [Ir(COD)OMe]₂/Ligand | 1-Chloro-3-fluoro-2-substituted benzenes | C-H Borylation | Electron-poor bidentate ligands can enable selective borylation. | nih.govprinceton.edu |

| Aluminum Chloride | Toluene | Fluorination | Catalyzes the reaction of toluene with fluorine gas to produce 2-fluorotoluene. | ontosight.ai |

By-product Formation and Purification Techniques in this compound Synthesis

Common side reactions during the thermal decomposition of the intermediate diazonium salt can lead to a range of impurities. google.com These often include:

Reduction Products: The diazonium group is replaced by a hydrogen atom instead of the desired fluorine, leading to the formation of the corresponding chlorotoluene. google.com

Chloroaromatic By-products: Undesired substitution reactions can yield other chloro-aromatic substances. google.com

Coupling Products: Dimerization can occur, resulting in biphenyl (B1667301) derivatives. google.com

Diazonium Tar: Polymerization of the diazonium salt can form a complex mixture of polyaromatic compounds, which can sometimes be the primary product if the reaction is not well-controlled. google.com

In catalytic coupling reactions used to prepare precursors, such as Suzuki-Miyaura coupling, homocoupling of the boronic acid starting material is a potential side reaction that forms unwanted by-products.

Consequently, robust purification techniques are essential to isolate this compound with high purity. A typical multi-step purification protocol following the synthesis reaction includes:

Phase Separation: After the reaction, the mixture is cooled, and the organic phase containing the crude product is separated from the aqueous/acidic layer. google.comchemicalbook.com

Neutralization: The organic layer is washed, often with a dilute alkali solution such as sodium carbonate, to neutralize any remaining acid until the pH is neutral (7-8). google.comchemicalbook.com

Distillation: The final and most critical step is distillation. Steam distillation can be employed to remove the crude product from the reaction mixture. chemicalbook.com This is typically followed by fractional distillation of the crude organic product under vacuum to obtain the final, high-purity this compound. google.comchemicalbook.com This process has been reported to achieve purities as high as 99.9%. chemicalbook.com

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 2 Fluorotoluene

Substitution Reactions of 3-Chloro-2-fluorotoluene

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction typically proceeds via an addition-elimination mechanism. libretexts.org The process involves the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The aromaticity of the ring is temporarily disrupted in this step. youtube.com In the subsequent elimination step, the leaving group departs, and the aromaticity of the ring is restored. youtube.com

For SNAr reactions to occur readily, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho and/or para to the leaving group. libretexts.orgyoutube.com These groups stabilize the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the reaction. youtube.com

The reactivity order for leaving groups in SNAr reactions is often F > Cl > Br > I. This is because the rate-determining step is the initial attack by the nucleophile, which is facilitated by the strong inductive electron-withdrawal of the highly electronegative fluorine atom, making the carbon it is attached to more electrophilic. youtube.com Therefore, if a reaction were forced under harsh conditions (e.g., high temperature and pressure with a strong nucleophile), the fluorine atom would be the more likely leaving group compared to the chlorine atom.

Hypothetical Reaction Data

| Reactant | Nucleophile (Nu⁻) | Potential Leaving Group | Expected Product (Major) | Reaction Conditions |

|---|---|---|---|---|

| This compound | CH₃O⁻ | -F | 3-Chloro-2-methoxytoluene | High Temperature/Pressure |

| This compound | NH₂⁻ | -F | 3-Chloro-2-aminotoluene | High Temperature/Pressure |

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.com The reaction proceeds through a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocationic intermediate (an arenium ion or sigma complex), followed by the loss of a proton to restore the aromatic system. uci.edulibretexts.org

The position of substitution on a substituted benzene (B151609) ring is governed by the directing effects of the existing substituents. Substituents are classified as either activating or deactivating, and as ortho, para, or meta directors.

In this compound, the directing effects of the three substituents must be considered collectively:

Methyl group (-CH₃): An activating group and an ortho, para-director.

Fluorine atom (-F): A deactivating group but an ortho, para-director. uci.edu

Chlorine atom (-Cl): A deactivating group but an ortho, para-director. uci.edu

All three substituents direct incoming electrophiles to the ortho and para positions relative to themselves. The available positions on the ring for substitution are C4, C5, and C6.

The -F group at C2 directs to C3 (blocked) and C6.

The -Cl group at C3 directs to C2 (blocked), C4, and C6.

The -CH₃ group at C1 directs to C2 (blocked) and C4.

Based on the combined influence, positions C4 and C6 are the most activated towards electrophilic attack. The activating, ortho, para-directing methyl group strongly favors substitution at position C4. The halogen groups also direct to C4 and C6. Therefore, electrophilic substitution on this compound is expected to yield a mixture of products, primarily substituted at the C4 and C6 positions.

Directing Effects of Substituents in this compound

| Substituent | Position | Effect on Reactivity | Directing Influence | Favored Positions |

|---|---|---|---|---|

| -F | C2 | Deactivating | ortho, para | C6 |

| -Cl | C3 | Deactivating | ortho, para | C4, C6 |

| -CH₃ | C1 | Activating | ortho, para | C4 |

Typical EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using X₂/FeX₃). masterorganicchemistry.com For example, nitration would likely produce a mixture of 4-nitro-3-chloro-2-fluorotoluene and 6-nitro-3-chloro-2-fluorotoluene.

While the aromatic ring itself is generally unreactive towards radicals, the alkyl side-chain (the methyl group) can undergo free-radical substitution. savemyexams.com This type of reaction is typically initiated by ultraviolet (UV) light or high temperatures and involves the substitution of a hydrogen atom on the methyl group with a halogen, such as chlorine or bromine. savemyexams.com

The mechanism proceeds through three distinct stages: initiation, propagation, and termination. gizmo.ai

Initiation: The reaction is initiated by the homolytic fission of a halogen molecule (e.g., Cl₂) by UV light, generating two highly reactive halogen radicals (Cl•). savemyexams.com

Propagation: A halogen radical abstracts a hydrogen atom from the methyl group of this compound to form a hydrogen halide (e.g., HCl) and a benzylic radical. This benzylic radical then reacts with another halogen molecule to form the product, 3-chloro-2-fluorobenzyl halide, and regenerates a halogen radical, which continues the chain reaction. savemyexams.com

Termination: The reaction ceases when two radicals combine to form a stable, non-radical product. This can occur through the combination of two halogen radicals, two benzylic radicals, or a benzylic radical and a halogen radical. gizmo.ai

This process allows for the synthesis of derivatives such as 1-(bromomethyl)-3-chloro-2-fluorobenzene or 1-(chloromethyl)-3-chloro-2-fluorobenzene, which are valuable intermediates in further synthetic transformations.

Oxidation and Reduction Pathways of this compound

The methyl group of this compound can be oxidized to a carboxylic acid group (-COOH). This transformation is a common reaction for alkyl groups attached to an aromatic ring. libretexts.org Strong oxidizing agents are required for this conversion, with potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄, often generated from CrO₃ and H₂SO₄) being the most frequently used reagents. libretexts.org

The reaction involves heating the substituted toluene (B28343) with the oxidizing agent, often under basic (with KMnO₄) or acidic (with Jones reagent) conditions. Regardless of the length of the alkyl chain, it is oxidized down to a single carboxylic acid group, provided there is at least one benzylic hydrogen.

The oxidation of this compound yields 3-chloro-2-fluorobenzoic acid. innospk.com This product is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. innospk.com

Oxidation Reaction Summary

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| This compound | KMnO₄ / H₂O, Heat | 3-Chloro-2-fluorobenzoic acid |

| This compound | CrO₃ / H₂SO₄ (Jones Reagent) | 3-Chloro-2-fluorobenzoic acid |

The conversion of this compound to an amine derivative typically requires a multi-step synthetic sequence, as the starting material itself cannot be directly reduced to an amine. A common and effective pathway involves the introduction of a nitro group (-NO₂) onto the aromatic ring, followed by the reduction of this group to an amine (-NH₂).

Nitration: The first step is the electrophilic aromatic substitution (nitration) of this compound using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). As discussed in section 2.1.2, this reaction produces a mixture of isomeric nitro-substituted products, primarily 4-nitro-3-chloro-2-fluorotoluene and 6-nitro-3-chloro-2-fluorotoluene.

Reduction of the Nitro Group: The resulting nitro compound is then reduced to the corresponding amine. This reduction can be achieved using various methods, including:

Catalytic Hydrogenation: Reaction with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). organic-chemistry.org

Metal-Acid Reduction: Treatment with a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). youtube.com

This two-step process yields isomeric chloro-fluoro-anilines, such as 4-amino-3-chloro-2-fluorotoluene. These aromatic amines are important building blocks in organic synthesis. Another related transformation is reductive amination, which converts a carbonyl group to an amine. wikipedia.orgmasterorganicchemistry.com However, this is not directly applicable to this compound but could be used on derivatives if the methyl group were first oxidized to an aldehyde.

Reaction Kinetics and Thermodynamics of this compound

Similarly, while some basic thermodynamic properties of the compound itself have been estimated, comprehensive thermodynamic data for its reactions, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes, are largely unreported. chemeo.com The absence of this data prevents a thorough quantitative analysis of the feasibility and spontaneity of its potential reactions.

Interactive Data Table: Estimated Thermodynamic Properties of this compound

| Thermodynamic Property | Value | Unit |

| Enthalpy of Formation (gas) | -185.33 | kJ/mol |

| Gibbs Free Energy of Formation | -130.16 | kJ/mol |

| Enthalpy of Vaporization | 42.7 | kJ/mol |

| Ideal Gas Heat Capacity | 134.61 | J/mol·K |

Note: The data in this table is based on estimations and may not reflect experimentally determined values. chemeo.com

Mechanism of Action Studies in Chemical Transformations of this compound

Specific mechanistic studies detailing the step-by-step pathways of chemical transformations involving this compound are not extensively described in published research. The reactivity of the aromatic ring is influenced by the presence of three distinct substituents: a chloro group, a fluoro group, and a methyl group. The interplay of their electronic (inductive and resonance) and steric effects dictates the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

In theory, the halogens (chlorine and fluorine) are deactivating, ortho-, para-directing groups for electrophilic aromatic substitution due to the competing effects of their electron-withdrawing inductive effect and electron-donating resonance effect. The methyl group is an activating, ortho-, para-directing group. The precise outcome of such reactions would depend on the specific reagents and reaction conditions, and would require dedicated mechanistic investigations to elucidate the preferred pathways and identify any reaction intermediates.

For nucleophilic aromatic substitution, the presence of electron-withdrawing halogen substituents can facilitate attack by nucleophiles, particularly at positions ortho and para to the halogens. However, without specific experimental or computational studies, any proposed mechanism remains speculative.

Spectroscopic Characterization and Structural Elucidation of 3 Chloro 2 Fluorotoluene

Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Chloro-2-fluorotoluene

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the electronic environment of each nucleus, its connectivity, and spatial relationships through spin-spin coupling.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the methyl and aromatic protons. The methyl group protons (CH₃) would appear as a single resonance, likely a doublet due to coupling with the adjacent fluorine atom over four bonds (⁴J(H,F)). This signal is anticipated in the typical region for benzylic protons, around 2.0-2.5 ppm.

The aromatic region should display three distinct signals corresponding to the protons at positions 4, 5, and 6 of the benzene (B151609) ring. These protons are in unique chemical environments and would exhibit complex splitting patterns due to both proton-proton (³J(H,H), ⁴J(H,H)) and proton-fluorine (³J(H,F), ⁴J(H,F), ⁵J(H,F)) couplings. The proton at C6, being ortho to the chlorine atom, is expected to be the most deshielded. The proton at C4, para to the chlorine, and the proton at C5, meta to both halogens, will appear at intermediate chemical shifts.

Predicted ¹H NMR Spectroscopic Data for this compound Data is estimated based on established substituent effects and analysis of related compounds.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

| -CH₃ | ~2.3 | Doublet (d) | ⁴J(H,F) ≈ 1-3 |

| H-4 | ~7.0 - 7.2 | Doublet of doublets of doublets (ddd) | ³J(H5,H4), ⁵J(H6,H4), ⁴J(F,H4) |

| H-5 | ~7.0 - 7.2 | Triplet of doublets (td) or multiplet (m) | ³J(H4,H5), ³J(H6,H5), ⁵J(F,H5) |

| H-6 | ~7.2 - 7.4 | Doublet of doublets (dd) | ³J(H5,H6), ⁴J(F,H6) |

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven unique signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity and position of the fluorine and chlorine substituents. The carbon atom bonded to fluorine (C-2) will exhibit a large one-bond carbon-fluorine coupling constant (¹J(C,F)) and will appear at a significantly downfield chemical shift, typically between 150-165 ppm. The carbon bonded to chlorine (C-3) will also be deshielded, appearing in the range of 130-140 ppm. The methyl carbon is expected to resonate at approximately 15-20 ppm. The remaining aromatic carbons will show distinct signals influenced by their position relative to the substituents and will exhibit smaller two-, three-, and four-bond couplings to fluorine.

Predicted ¹³C NMR Spectroscopic Data for this compound Data is estimated based on established substituent effects and analysis of related compounds.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| -CH₃ | ~15-20 | Quartet (q) | ³J(C,F) ≈ 3-5 |

| C-1 | ~125-130 | Doublet (d) | ²J(C,F) ≈ 15-25 |

| C-2 | ~155-162 | Doublet (d) | ¹J(C,F) ≈ 240-250 |

| C-3 | ~132-138 | Doublet (d) | ²J(C,F) ≈ 5-10 |

| C-4 | ~128-132 | Doublet (d) | ³J(C,F) ≈ 3-5 |

| C-5 | ~124-128 | Singlet (s) or small doublet | ⁴J(C,F) ≈ 0-2 |

| C-6 | ~126-130 | Doublet (d) | ³J(C,F) ≈ 3-5 |

Fluorine-19 NMR is highly sensitive to the electronic environment of the fluorine atom. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift for fluorine on an aromatic ring is typically observed in the range of -100 to -140 ppm relative to CFCl₃. researchgate.net The signal would appear as a complex multiplet due to couplings with the nearby aromatic protons (H-4, H-5, H-6) and the methyl group protons. The magnitude of these couplings provides valuable structural information, with ortho couplings (³J(F,H)) being the largest, followed by meta (⁴J(F,H)) and para (⁵J(F,H)) couplings.

Predicted ¹⁹F NMR Spectroscopic Data for this compound Data is estimated based on typical values for fluoroaromatic compounds.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

| F-2 | ~ -115 to -135 | Multiplet (m) | ³J(F,H6), ⁴J(F,H5), ⁵J(F,H4), ⁴J(F,H-CH₃) |

Long-range spin-spin coupling constants, particularly those involving fluorine, provide deep insight into the mechanisms of spin information transfer through the molecular framework. In substituted fluorotoluenes, the coupling between methyl protons and the fluorine nucleus is of particular interest. For this compound, this would be a six-bond coupling (⁶J(H,F)).

σ-Electron Contribution : This through-bond mechanism generally provides a positive contribution to the coupling constant and its magnitude decreases as the number of intervening bonds increases.

π-Electron Contribution : This mechanism depends on the spin density distribution in the aromatic π-system. The interaction between the methyl protons and the π-system is described by a hyperconjugative model. The spin information is then relayed through the π-orbitals to the fluorine atom. The sign of this contribution is dependent on the sign of the π-electron spin density at the carbon atom bonded to the fluorine.

In the case of 3-fluorotoluene, the five-bond coupling (⁵J(H,F)) was determined to be negative. cdnsciencepub.com This was explained by a negative π-electron contribution that outweighs the positive σ-electron component. The negative π contribution arises because the spin density induced in the 2pπ orbital at C-3 (the carbon meta to the methyl group) is opposite in sign to that at C-2 and C-4. cdnsciencepub.com This principle can be extended to this compound, where the fluorine is at C-2. The π-electron contribution to the long-range coupling between the methyl protons and the fluorine at the ortho position is expected to be significant and its sign will depend on the complex interplay of spin densities modulated by both the chlorine and fluorine substituents.

Vibrational Spectroscopy of this compound

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of the methyl group, the aromatic ring, the C-F bond, and the C-Cl bond. The precise frequencies can be influenced by the electronic effects of the substituents and their relative positions. While a specific experimental spectrum is not publicly available, the expected absorption regions can be predicted based on characteristic group frequencies.

Key expected vibrational modes include:

Aromatic C-H Stretching: Weak to medium bands typically appear above 3000 cm⁻¹.

Methyl C-H Stretching: Medium to strong bands are expected in the 2850-3000 cm⁻¹ region.

Aromatic C=C Ring Stretching: A series of medium to strong bands are characteristic in the 1450-1600 cm⁻¹ region.

Methyl C-H Bending: Asymmetric and symmetric bending vibrations occur around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

C-F Stretching: A strong, characteristic absorption band for an aryl-fluoride bond is expected in the 1200-1300 cm⁻¹ region.

In-plane and Out-of-plane C-H Bending: These vibrations give rise to several bands in the fingerprint region (below 1300 cm⁻¹), with strong out-of-plane bending bands between 750-900 cm⁻¹ being particularly diagnostic of the substitution pattern.

C-Cl Stretching: A medium to strong band is expected in the 700-850 cm⁻¹ region.

Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Methyl C-H Stretch | 2870 - 2980 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Methyl C-H Bend | 1375 - 1460 | Medium |

| C-F Stretch | 1200 - 1300 | Strong |

| Aromatic C-H Out-of-Plane Bend | 750 - 900 | Strong |

| C-Cl Stretch | 700 - 850 | Medium-Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy of this compound

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a molecule. While specific experimental FT-Raman data for this compound is not extensively detailed in the available literature, analysis of closely related isomers, such as 4-chloro-2-fluoro toluene (B28343) (4Cl2FT), provides significant insight into the expected spectral features. nih.gov

In a typical study of a chlorofluorotoluene isomer, the FT-Raman spectrum is recorded in the solid phase over a range of approximately 4000–100 cm⁻¹. nih.gov The resulting spectrum reveals a series of bands of varying intensity, each corresponding to a specific molecular vibration. The interpretation of these spectra is greatly enhanced by computational methods, such as Density Functional Theory (DFT), which can calculate theoretical vibrational frequencies, intensities, and Raman activities. nih.govnih.gov

For the analog 4-chloro-2-fluoro toluene, detailed assignments of the observed Raman bands have been made by comparing experimental data with frequencies calculated using DFT (B3LYP) methods. nih.gov The assignments cover a range of vibrational modes, including C-H stretching, aromatic C-C stretching, in-plane and out-of-plane bending, and vibrations involving the chlorine, fluorine, and methyl substituents. The excellent agreement often found between the observed and scaled theoretical wavenumbers validates the assignments. nih.gov Similar vibrational modes would be expected for this compound, although the precise wavenumbers and intensities would differ due to the different substitution pattern.

| Vibrational Mode Category | Observed Wavenumber (cm⁻¹) in 4-Chloro-2-fluoro toluene nih.gov | Assignment Description |

| C-H Stretching | 3084 | Aromatic C-H stretch |

| C-H Stretching | 2931 | Methyl group (CH₃) asymmetric stretch |

| C-C Stretching | 1621 | Aromatic ring C-C stretch |

| C-H Bending | 1450 | Methyl group (CH₃) asymmetric deformation |

| C-C Stretching | 1285 | Aromatic ring C-C stretch |

| C-F Stretching | 1238 | Carbon-Fluorine stretch |

| C-H Bending | 1152 | Aromatic C-H in-plane bend |

| Ring Breathing | 802 | Benzene ring breathing mode |

| C-Cl Stretching | 693 | Carbon-Chlorine stretch |

| C-C-C Bending | 443 | Aromatic ring in-plane deformation |

Analysis of Vibrational Modes and Potential Energy Distribution in this compound

The analysis of vibrational modes provides a fundamental understanding of the dynamic behavior of a molecule's structure. For complex molecules like this compound, a complete assignment of the 3N-6 (where N is the number of atoms) normal modes of vibration is typically achieved through a combination of experimental infrared and Raman spectroscopy and theoretical calculations. sci-hub.box A Potential Energy Distribution (PED) analysis is crucial in this process, as it quantifies the contribution of individual internal coordinates (such as bond stretching or angle bending) to each normal mode. sci-hub.box

While a specific PED analysis for this compound is not available, studies on isomers like 4-chloro-2-fluoro toluene demonstrate the methodology. nih.gov In such analyses, DFT calculations are used to compute the harmonic vibrational frequencies and the corresponding PED. nih.govdaneshyari.com

Key vibrational modes and their typical PED contributions for a chlorofluorotoluene molecule include:

C-H Stretching: Aromatic C-H stretching modes typically appear in the 3100-3000 cm⁻¹ region and are pure modes, with PEDs close to 100% from C-H stretching coordinates. Methyl C-H stretches are found between 3000-2900 cm⁻¹.

C-C Stretching: Vibrations of the aromatic ring are found in the 1625-1400 cm⁻¹ range. These modes are often mixed with C-H in-plane bending vibrations.

C-F and C-Cl Stretching: The C-F stretching vibration is typically a strong band, often observed around 1240-1230 cm⁻¹, with a high PED contribution from the C-F stretching coordinate. The C-Cl stretching mode appears at a lower frequency, generally in the 750-550 cm⁻¹ region, due to the larger mass of chlorine. nih.gov

Methyl Group Modes: The methyl group introduces its own characteristic vibrations, including symmetric and asymmetric stretching, symmetric and asymmetric deformations (bending), and rocking modes. For instance, the CH₃ asymmetric deformation in 4-chloro-2-fluoro toluene is identified at 1450 cm⁻¹ and the symmetric deformation (umbrella mode) is near 1388 cm⁻¹. nih.gov

Ring Breathing and Deformations: The aromatic ring as a whole has characteristic "breathing" and trigonal bending modes at lower frequencies, which involve the concerted motion of several atoms.

| Wavenumber (cm⁻¹) in 4-Cl-2-F Toluene nih.gov | Assignment | Potential Energy Distribution (PED) Contribution nih.gov |

| 1621 | ν(C-C) | C-C stretch (45%), C-H bend (28%) |

| 1285 | ν(C-C) | C-C stretch (38%), C-H bend (35%) |

| 1238 | ν(C-F) | C-F stretch (65%) |

| 802 | Ring Breathing | Ring breathing (50%), C-CH₃ stretch (22%) |

| 693 | ν(C-Cl) | C-Cl stretch (60%) |

| 443 | β(C-C-C) | C-C-C in-plane bend (48%) |

Microwave Spectroscopy and Torsional Dynamics of this compound

Torsional Splitting Due to Methyl Rotation in Halogenated Toluenes Relevant to this compound

Microwave spectroscopy is a high-resolution technique that provides precise information about the rotational constants and structure of molecules in the gas phase. For molecules like this compound, which possess an internal rotor (the methyl group), rotational transitions in the microwave spectrum are often split into multiple components. This phenomenon is known as torsional splitting or internal rotation splitting. researchgate.net

In halogenated toluenes, the barrier height and resulting spectral splittings are influenced by the nature and position of the halogen substituents. For molecules with C₂ᵥ symmetry in the vicinity of the rotor, such as 2,6- or 3,5-difluorotoluene, the potential barrier is dominated by a V₆ term (a six-fold barrier), which is typically very low, leading to large torsional splittings that can be on the order of gigahertz. rsc.org For molecules with lower symmetry, like this compound, the potential is dominated by a three-fold (V₃) barrier, resulting in smaller splittings that are often in the kilohertz to megahertz range. researchgate.net Analysis of these splittings allows for a precise determination of the V₃ potential barrier.

Analysis of Internal Rotation Barriers in this compound Analogs

The potential barrier hindering the internal rotation of the methyl group in substituted toluenes is a sensitive probe of the local molecular environment. The barrier height is primarily determined by two factors: steric effects (repulsive interactions) and electronic effects (related to the π-bond order of the ring carbons adjacent to the methyl group). aip.org

In ortho-substituted toluenes, steric repulsion between the substituent and the methyl C-H bonds is a dominant factor. Studies on the series of o-halotoluenes show a clear trend: the V₃ barrier increases with the size of the halogen atom (F < Cl < Br < I). This is attributed to increasing exchange-repulsion, which favors a pseudo-trans conformation where the methyl hydrogens are staggered relative to the bulky substituent. aip.orgrsc.org

Electronic effects also play a crucial role. The key determinant of the barrier height is often the difference in π-bond order between the two C-C bonds of the ring that are adjacent to the methyl group. aip.org A larger difference in bond order leads to a higher barrier. Substituents alter the electron distribution in the ring, thus modifying these bond orders and influencing the rotational barrier.

For this compound, both a steric effect from the ortho-fluorine and electronic perturbations from both the ortho-fluorine and meta-chlorine would be expected to contribute to the rotational barrier. By comparing with analogs, one can estimate the expected barrier height. For example, the V₃ barrier in o-fluorotoluene is significantly higher than in toluene, and the barrier in o-chlorotoluene is higher still.

| Compound | V₃ Barrier (cm⁻¹) | Key Influencing Factors | Reference |

| Toluene | ~4.8 | Baseline electronic effect | aip.org |

| o-Fluorotoluene | ~228 | Steric (F-CH₃) and electronic effects | rsc.org |

| o-Chlorotoluene | ~420 | Increased steric (Cl-CH₃) and electronic effects | rsc.org |

| m-Fluorotoluene | ~16 | Primarily electronic effects | aip.org |

| 2,4-Difluorotoluene | ~234 (2.8 kJ/mol) | Combined steric and electronic effects | researchgate.net |

Mass Spectrometry (MS) of this compound

Generation of Aryl Cations by Chemical Ionization in Mass Spectrometry of Related Compounds

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and structure of compounds through the analysis of their ionized forms. While standard Electron Impact (EI) ionization can cause extensive fragmentation, softer ionization techniques like Chemical Ionization (CI) are often used to preserve the molecular ion and control fragmentation pathways.

In the context of halogenated toluenes and related alkylbenzenes, CI mass spectrometry is instrumental in studying the formation and chemistry of various gas-phase cations. core.ac.uk In CI, a reagent gas (like methane (B114726) or ammonia) is first ionized, and these primary ions then react with the analyte molecules in the gas phase, typically through proton transfer, to produce protonated molecules [M+H]⁺.

The fragmentation of these protonated molecules, or of radical cations (M⁺•) formed under certain conditions, can lead to the generation of various secondary ions, including aryl cations. For halogenotoluenes, a common fragmentation pathway involves the loss of the halogen atom or other substituents. core.ac.uk The rearrangements of ionized halogenotoluenes have been noted in mass spectrometry studies. core.ac.uk For example, the radical cation of a halogenotoluene can undergo fragmentation to lose the halogen atom, potentially forming a methylphenyl cation (tolyl cation). Subsequent loss of a hydrogen atom from this intermediate could lead to the formation of a benzyl (B1604629) cation or its tropylium (B1234903) ion isomer, which are common and stable C₇H₇⁺ ions in the mass spectra of toluene derivatives. The generation of a phenyl cation (C₆H₅⁺) typically arises from the fragmentation of the benzene ring itself, often seen in the spectra of many benzene derivatives. core.ac.uk The specific pathways and the relative abundance of these aryl cations depend on the stability of the precursor ions and the energy of the ionization process.

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. For aromatic compounds like this compound, UV-Vis spectroscopy provides insights into the electronic transitions between molecular orbitals. The absorption of UV light excites electrons from a lower energy ground state to a higher energy excited state. Specifically, the π electrons in the aromatic ring are excited to higher energy π* orbitals (π → π* transitions).

The substitution on the benzene ring in this compound, with both a chloro and a fluoro group as well as a methyl group, is expected to influence the position and intensity of these absorption bands. Halogen and alkyl substituents can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) and can also affect the fine vibrational structure of the absorption bands.

Expected UV-Vis Absorption Data for this compound

The following table presents hypothetical, yet representative, UV-Vis absorption data for this compound in a common solvent like ethanol, based on the typical spectral characteristics of substituted benzenes. This data is for illustrative purposes to demonstrate the type of information obtained from a UV-Vis spectrum.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition |

| Ethanol | ~210 | High | Primary π → π |

| Ethanol | ~265 | Low to Medium | Secondary π → π |

Note: The exact λmax and ε values would need to be determined experimentally.

The primary absorption band is typically of high intensity and corresponds to a high-probability electronic transition. The secondary band, often showing fine structure, is characteristic of the aromatic system and is more sensitive to substituent effects.

X-ray Crystallography and Solid-State Structural Analysis (if applicable)

A comprehensive search of crystallographic databases reveals that, to date, the crystal structure of this compound has not been reported in the publicly available scientific literature. Therefore, no experimental data from X-ray crystallography is available for this compound.

Hypothetical Crystallographic Data for this compound

If a single-crystal X-ray diffraction study were to be performed on this compound (assuming a suitable crystal could be grown), it would yield a set of crystallographic parameters that describe the unit cell of the crystal. The following table illustrates the kind of data that would be obtained from such an analysis.

| Parameter | Hypothetical Value | Description |

| Crystal System | Monoclinic or Orthorhombic | The crystal system describes the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c or Pna2₁ | The space group provides detailed information about the symmetry elements within the crystal. |

| a (Å) | e.g., 8.5 | Unit cell dimension along the a-axis. |

| b (Å) | e.g., 12.3 | Unit cell dimension along the b-axis. |

| c (Å) | e.g., 6.7 | Unit cell dimension along the c-axis. |

| α (°) | 90 | Angle between the b and c axes. |

| β (°) | e.g., 105 | Angle between the a and c axes. |

| γ (°) | 90 | Angle between the a and b axes. |

| Volume (ų) | e.g., 675 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

Note: These values are purely illustrative and represent the type of data generated from an X-ray crystallography experiment.

Such an analysis would definitively establish the planarity of the benzene ring and the precise spatial relationship between the methyl, chloro, and fluoro substituents. This information is invaluable for understanding intermolecular interactions in the solid state and for computational chemistry studies.

Computational Chemistry and Quantum Mechanical Studies of 3 Chloro 2 Fluorotoluene

Density Functional Theory (DFT) Calculations for 3-Chloro-2-fluorotoluene

Density Functional Theory serves as a powerful tool for investigating the electronic structure and properties of molecules. For this compound, DFT calculations provide a theoretical framework to understand its molecular geometry, vibrational modes, and electronic behavior. These computational studies are essential for predicting the molecule's reactivity and spectroscopic characteristics.

The initial step in the computational analysis involves the optimization of the molecular geometry of this compound. This process determines the most stable arrangement of atoms in the molecule by finding the minimum energy conformation. Theoretical calculations, often employing the B3LYP functional with a suitable basis set, are used to predict bond lengths, bond angles, and dihedral angles. These optimized parameters provide a detailed three-dimensional representation of the molecule's structure. The electronic structure, including the distribution of electron density and molecular orbitals, is also determined through these calculations, offering insights into the molecule's electronic properties.

Following geometry optimization, harmonic vibrational frequencies are calculated to predict the molecule's infrared and Raman spectra. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. The computed vibrational frequencies correspond to the various stretching, bending, and torsional modes of the molecule. For a comprehensive analysis, these theoretical frequencies are often compared with experimental data obtained from FT-IR and FT-Raman spectroscopy. This comparison helps in the accurate assignment of the observed spectral bands to specific vibrational modes of the this compound molecule.

To understand the electronic absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) calculations are performed. This method is used to calculate the energies of electronic singlet-singlet transitions, which correspond to the absorption of light in the ultraviolet-visible region. The calculations provide information on the excitation energies, oscillator strengths, and the nature of the electronic transitions, typically involving promotions of electrons between molecular orbitals. These theoretical predictions are instrumental in interpreting the experimental UV-Vis absorption spectrum of the molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key parameter that provides insights into the molecule's chemical reactivity; a smaller gap generally suggests higher reactivity. For this compound, the analysis of these orbitals reveals the regions of the molecule that are most likely to be involved in chemical reactions.

Table 1: Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

No specific research data found for this compound.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecule's surface. For this compound, the MEP analysis would identify electron-rich areas (negative potential), which are susceptible to electrophilic attack, and electron-deficient areas (positive potential), which are prone to nucleophilic attack. This provides a visual representation of the molecule's reactivity landscape.

Natural Bond Orbital (NBO) analysis is employed to study the intramolecular interactions, charge delocalization, and hyperconjugative effects within the this compound molecule. This analysis transforms the calculated wave function into localized orbitals, providing a clearer picture of the bonding and electronic structure. NBO analysis can quantify the stabilization energies associated with electron delocalization from occupied donor orbitals to unoccupied acceptor orbitals, offering deep insights into the electronic interactions that contribute to the molecule's stability.

Table 2: NBO Analysis of this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| Data not available | Data not available | Data not available |

No specific research data found for this compound.

Ab Initio Calculations for this compound

Ab initio (from first principles) calculations are a cornerstone of computational chemistry, solving the electronic Schrödinger equation without empirical parameters. These methods, including Hartree-Fock and Møller-Plesset perturbation theory, are used to determine the optimized geometry, energy, and electronic structure of molecules.

The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While it neglects electron correlation, it provides a valuable starting point for more advanced calculations and can offer reasonable predictions for molecular geometries and vibrational frequencies.

In a computational study on related isomers, 2,6-dichlorotoluene (B125461) (DCT) and 2-chloro-6-fluorotoluene (B1346809) (CFT), structural and spectroscopic data were calculated using the Hartree-Fock method with 3-21G* and 6-31G* basis sets. nih.gov For this compound, HF calculations would similarly be used to obtain an optimized molecular geometry. This involves systematically adjusting bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

For example, a study on toluene (B28343) and its derivatives, including 3-chlorotoluene, utilized the HF/6-31G* basis set to calculate geometries. acs.org The results showed that for these types of molecules, the calculated geometries are generally in reasonable agreement with experimental findings. acs.org It is expected that an HF calculation on this compound would predict a nearly planar benzene (B151609) ring, with slight deformations caused by the steric and electronic effects of the chloro, fluoro, and methyl substituents. The calculated geometric parameters can then be used for further analysis, such as the prediction of vibrational spectra.

Table 1: Representative Calculated Geometric Parameters for Toluene Derivatives using HF/6-31G Method* Data extrapolated from studies on analogous compounds.

| Parameter | Toluene | 3-Chlorotoluene |

| Bond Lengths (Å) | ||

| C-C (ring avg.) | 1.386 | 1.387 |

| C-CH3 | 1.516 | 1.515 |

| C-Cl | N/A | 1.738 |

| **Bond Angles (°) ** | ||

| C-C-C (ring avg.) | 120.0 | 120.0 |

| C-C-CH3 | 121.4 | 121.5 |

Source: Adapted from P. C. Chen & C. W. Wu, J. Phys. Chem. 1995, 99, 15023-15027. acs.org

Møller-Plesset perturbation theory is a post-Hartree-Fock method that improves upon the HF approximation by including electron correlation effects. wikipedia.org The second-order (MP2) level is widely used as it offers a good balance between accuracy and computational cost. wikipedia.org

Computational investigations on halogenated toluenes frequently employ the MP2 method for more accurate geometry optimizations and energy calculations. For instance, in a study of 2-chloro-4-fluorotoluene (B151448), the molecular geometry was optimized at the MP2/6-311++G(2d,2p) level of theory to predict rotational constants and the molecular structure. uva.es Similarly, calculations on toluene derivatives have used single-point MP2 methods to refine energy calculations based on HF geometries. acs.org Applying the MP2/6-311++G(2d,2p) level of theory to this compound would be expected to yield highly accurate predictions of its equilibrium geometry, accounting for the subtle electronic interactions between the halogen atoms and the methyl group with the aromatic ring.

Conformational Analysis and Torsional Dynamics of this compound

The presence of a methyl group in this compound introduces conformational flexibility due to its internal rotation. The energy barrier to this rotation is influenced by the adjacent chloro and fluoro substituents. Computational methods are essential for mapping the potential energy surface of this torsional motion.

Studies on substituted toluenes have shown that torsion-vibration interaction is a widespread phenomenon. flinders.edu.au For ortho-chlorotoluene, ab initio calculations at the HF/6-31G* level were used to determine that the threefold methyl torsional barrier (V₃) is 481 cm⁻¹ in its ground state, with the minimum energy conformation being pseudo-trans (one C-H bond of the methyl group is in the plane of the ring, pointing away from the chlorine atom). aip.org In another study on 2-chloro-4-fluorotoluene, the torsional barrier was determined to be approximately 462.5 cm⁻¹. uva.es

For this compound, a similar computational approach would involve calculating the total energy of the molecule while systematically rotating the methyl group. This generates a potential energy curve from which the rotational barrier height and the preferred conformation can be determined. The ortho-position of the fluorine atom and the meta-position of the chlorine atom relative to the methyl group will dictate the steric and electronic contributions to this barrier. It is anticipated that the minimum energy conformation will position the methyl C-H bonds to minimize steric hindrance with the adjacent fluorine atom.

Prediction of Spectroscopic Parameters and Comparison with Experimental Results

Quantum chemical calculations are routinely used to predict various spectroscopic parameters, including vibrational frequencies (FT-IR and FT-Raman) and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions are invaluable for assigning experimental spectra.

A comprehensive study on 2,6-dichlorotoluene (DCT) and 2-chloro-6-fluorotoluene (CFT) demonstrated this approach by calculating vibrational frequencies and NMR chemical shifts using both HF and Density Functional Theory (DFT) methods (B3LYP) with different basis sets. nih.gov The calculated harmonic vibrational frequencies are typically scaled by a factor (e.g., 0.961 for B3LYP) to account for anharmonicity and methodological approximations, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. nih.govnih.gov The Total Energy Distribution (TED) analysis is then used to provide a complete assignment of the vibrational modes. nih.gov

For this compound, a similar computational protocol would involve:

Optimizing the geometry using a method like B3LYP/6-311++G(d,p).

Calculating the harmonic vibrational frequencies at the optimized geometry.

Scaling the calculated frequencies to compare with experimental FT-IR and FT-Raman data.

Calculating ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method and comparing them to experimental values.

The study on CFT showed good agreement between the calculated and experimental data, validating the computational models. nih.gov A similar level of accuracy would be expected for this compound.

Table 2: Comparison of Experimental and Calculated (B3LYP/6-31G) ¹³C NMR Chemical Shifts (ppm) for 2-chloro-6-fluorotoluene (CFT)*

| Carbon Atom | Experimental | Calculated |

| C1 | 132.5 | 134.1 |

| C2 | 129.8 | 131.7 |

| C3 | 125.7 | 127.8 |

| C4 | 129.8 | 131.7 |

| C5 | 120.3 | 122.5 |

| C6 | 158.9 | 161.2 |

| C-CH3 | 15.6 | 16.8 |

Source: Adapted from V. Arjunan et al., Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2014, 121, 571-582. nih.gov

Investigation of Non-Linear Optical (NLO) Properties of this compound

Non-linear optical (NLO) materials, which exhibit unique responses to intense electromagnetic fields, are crucial for applications in optoelectronics and telecommunications. Computational chemistry can predict the NLO properties of molecules, such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀), which is a measure of the second-order NLO response.

For this compound, the presence of the electron-withdrawing halogen atoms and the weakly electron-donating methyl group creates a dipole moment. A computational study would quantify this and predict its NLO response. The first hyperpolarizability can be calculated using the following equation:

β₀ = [(βₓ + βᵧ + βz)² + 3(βxy² + βyz² + βzx²)]¹ᐟ²

The magnitude of β₀ would indicate the potential of this compound as an NLO material. Studies on other organic molecules like 2-chloroquinoline-3-carboxaldehyde have successfully used DFT to calculate these NLO properties. nih.gov

Computational Studies on Reactivity and Reaction Mechanisms of this compound

Computational methods are instrumental in understanding the chemical reactivity of molecules and elucidating reaction mechanisms. DFT-based reactivity descriptors and the analysis of frontier molecular orbitals (FMOs) are common approaches.

Key reactivity descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The HOMO energy relates to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and reactivity. nih.gov

For this compound, calculations would reveal the spatial distribution of the HOMO and LUMO. The HOMO is expected to be localized primarily on the aromatic ring, while the LUMO may have significant contributions from the C-F and C-Cl antibonding orbitals. This information helps predict sites susceptible to electrophilic or nucleophilic attack.

Furthermore, computational studies can model entire reaction pathways. For example, research on chlorotoluene radical cations has used ab initio calculations to map potential energy surfaces for dissociation reactions. researchgate.net Similarly, studies on triplet chlorobenzenes have used DFT to model competing reactions like hydrogen abstraction and solvolysis. diva-portal.org A computational investigation into the reactivity of this compound could explore mechanisms such as nucleophilic aromatic substitution, detailing the transition states and intermediates to determine the most favorable reaction pathways.

Applications of 3 Chloro 2 Fluorotoluene in Advanced Materials and Chemical Synthesis

Role as an Intermediate in Pharmaceutical Synthesis

In the realm of medicinal chemistry, 3-Chloro-2-fluorotoluene and its derivatives are crucial building blocks for creating Active Pharmaceutical Ingredients (APIs). The presence of both chloro and fluoro substituents allows for regioselective reactions and influences the electronic properties of the molecule, making it a key component in the design of targeted therapies.

Synthesis of Active Pharmaceutical Ingredients (APIs) utilizing this compound

The synthesis of APIs is a multi-step process that relies on a variety of chemical intermediates to construct the final complex drug molecule. Derivatives of this compound, such as (S)-(3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone, are utilized in the synthesis of advanced therapeutic agents. These intermediates introduce the 3-chloro-2-fluorophenyl moiety into the final API structure, which is often critical for the drug's biological activity.

This structural unit is particularly prominent in the development of modern targeted therapies, such as kinase inhibitors, where precise molecular interactions are necessary for efficacy. The synthesis pathways often involve coupling reactions where the 3-chloro-2-fluorophenyl group is attached to a core heterocyclic structure.

Development of Fluorinated Compounds in Medicinal Chemistry with Improved Pharmacokinetic Properties

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic properties. Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity to target proteins, and better membrane permeability. For instance, replacing a hydrogen atom with fluorine can block sites of metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.

The 3-chloro-2-fluorophenyl group combines the benefits of both fluorine and chlorine. The chlorine atom can also influence the molecule's acidity (pKa) and lipophilicity, which are critical factors for absorption, distribution, metabolism, and excretion (ADME). In the context of kinase inhibitors, the introduction of a fluoroethyl group has been explored to improve penetration of the blood-brain barrier, a significant challenge for treating brain metastases. researchgate.net This strategic placement of halogens, as seen in derivatives of this compound, is a key tool for medicinal chemists to fine-tune the properties of a potential drug.

Specific Examples of Pharmaceutical Targets or Pathways (e.g., Kinase Inhibitors, Anaplastic Lymphoma Kinase Inhibition)

A significant application of this compound derivatives is in the synthesis of kinase inhibitors, a class of targeted cancer therapy. Kinases are enzymes that play a crucial role in cell signaling and growth, and their dysregulation is a hallmark of many cancers.

One specific target is Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase. Abnormal expression of ALK is linked to various cancers, including non-small cell lung cancer (NSCLC) and neuroblastoma. patsnap.com Derivatives containing the 3-chloro-2-fluorophenyl moiety have been used in the development of novel ALK inhibitors. For example, research has been conducted on the synthesis of new compounds containing a sulfoxide (B87167) structure, designed as ALK inhibitors with ceritinib (B560025) as the lead compound, which have shown potent anti-proliferation activities in cancer cell lines. patsnap.com These compounds are designed to bind to the ATP pocket of the ALK kinase domain, inhibiting its function and halting cancer cell proliferation.

| Pharmaceutical Target | Inhibitor Class | Role of 3-Chloro-2-fluorophenyl Moiety |

|---|---|---|

| Anaplastic Lymphoma Kinase (ALK) | Tyrosine Kinase Inhibitor | Forms part of the core structure designed to fit into the ATP-binding site of the kinase, contributing to the inhibitor's potency and selectivity. |

| Aurora Kinase A | Serine/Threonine Kinase Inhibitor | Incorporated into pyrimidine-based inhibitors to potentially induce a specific conformation in the kinase's activation loop, leading to reduced levels of oncoproteins like cMYC. |

Antimicrobial Properties of Derivatives of this compound

While the inclusion of chloro and fluoro groups is a common strategy in the development of antimicrobial agents, extensive searches of publicly available scientific literature did not yield specific studies focused on the antimicrobial properties of compounds directly derived from this compound. Research in this area has explored a wide range of other halogenated scaffolds, such as pyrazolines, azetidinones, and chalcones, which have shown promising antibacterial and antifungal activities. nih.govmdpi.com However, the potential of this compound as a precursor for novel antimicrobial drugs remains an area with limited published research.

Role as an Intermediate in Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound is a valuable building block in the agrochemical industry. The precise arrangement of its substituents allows for the creation of potent and selective herbicides and pesticides.

Synthesis of Pesticides and Herbicides from this compound Derivatives

Derivatives of this compound are key intermediates in the synthesis of modern herbicides. A prominent example is the synthetic auxin herbicide Halauxifen-methyl. This herbicide's chemical structure is 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid methyl ester. patsnap.com

The 4-chloro-2-fluoro-3-methoxyphenyl portion of Halauxifen-methyl is derived from precursors related to this compound. The synthesis involves a cross-coupling reaction, such as a Suzuki reaction, to link this phenyl group to the pyridine (B92270) core of the herbicide. chemicalbook.com Halauxifen-methyl is effective at controlling broadleaf weeds at low application rates. researchgate.netmdpi.com The specific substitution pattern on the phenyl ring, originating from intermediates like this compound, is critical for its herbicidal activity and desired soil half-life. researchgate.net

| Agrochemical | Type | Key Structural Moiety Derived from this compound Precursors |

|---|---|---|

| Halauxifen-methyl | Herbicide (Synthetic Auxin) | 4-chloro-2-fluoro-3-methoxyphenyl |

Enhancement of Biological Activity and Stability through Fluorinated Structures

The incorporation of fluorine into bioactive molecules is a widely recognized strategy in medicinal chemistry to enhance pharmacological profiles. This compound serves as a key building block for creating such fluorinated structures, which can lead to significant improvements in both biological activity and metabolic stability.

The substitution of hydrogen with a fluorine atom can profoundly alter a molecule's electronic properties, conformation, and binding affinity to target proteins. Fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, potentially leading to stronger interactions with biological targets. For instance, studies on various compounds have shown that introducing a fluorine atom can result in a substantial improvement in biological activity. nih.gov

Furthermore, the carbon-fluorine (C-F) bond is exceptionally strong and not easily metabolized by cytochrome P450 enzymes in the liver. This characteristic is crucial for drug design, as it can block metabolically labile sites within a molecule. By strategically replacing a hydrogen atom at a site prone to metabolic oxidation with a fluorine atom, the metabolic stability of the compound can be significantly increased. researchgate.net This leads to a longer biological half-life, which can improve a drug's pharmacokinetic profile. While direct studies on this compound derivatives detail specific metabolic enhancements are not broadly published, the principle is a cornerstone of fluorination chemistry. For example, a study on a fluorinated δ-tocotrienol derivative was designed specifically to stabilize metabolically labile methyl groups by replacing C-H bonds with C-F bonds. nih.gov However, it is important to note that the effects of fluorination can be complex, and in some cases, may not lead to an improvement in metabolic stability. nih.govnih.gov

Research into fluorinated 7-phenyl-pyrroloquinolinone derivatives demonstrated that the introduction of fluorine at specific positions on the phenyl ring yielded potent cytotoxicity in various cancer cell lines. nih.gov This highlights the potential of using fluorinated building blocks to develop novel therapeutic agents.

Key Impacts of Fluorination on Bioactive Molecules

| Property | Effect of Fluorine Introduction | Rationale |

| Biological Activity | Can significantly increase potency and efficacy. | Alters electronic properties, leading to enhanced binding affinity with target enzymes or receptors. nih.gov |

| Metabolic Stability | Often increases, leading to longer half-life. | The strong C-F bond resists metabolic oxidation by liver enzymes. researchgate.net |